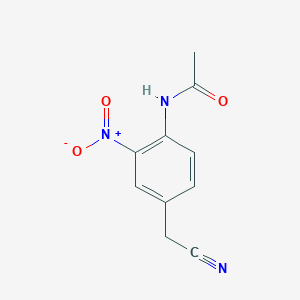

N-(4-(氰甲基)-2-硝基苯基)乙酰胺

描述

Synthesis Analysis

Synthesis of related nitrophenyl acetamides involves multiple steps, including alkylation, nitration, and carbonylation reactions. For example, the synthesis of N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide starts from p-acetamidophenol through alkylation and nitration to achieve high yields under optimized conditions (Zhang Da-yang, 2004). These methods may provide insights into the synthesis of N-(4-(Cyanomethyl)-2-nitrophenyl)acetamide by analogous procedures, highlighting the importance of reaction conditions and intermediates in achieving the desired product.

Molecular Structure Analysis

The molecular structure of similar compounds, such as 3-Acetamido-4-(cyclooctylamino)nitrobenzene, reveals the presence of hydrogen bonds and distorted ring conformations (J. González-Platas et al., 1997). These structural features are critical for understanding the physical and chemical properties of N-(4-(Cyanomethyl)-2-nitrophenyl)acetamide, including its reactivity and interactions with other molecules.

Chemical Reactions and Properties

The chemical reactions of nitrophenyl acetamides can include reductive carbonylation and hydrogenation processes, leading to various products depending on the catalysts and conditions used. For instance, a Pd-based catalytic system has been shown to selectively form N-(4-hydroxyphenyl)acetamide from nitrobenzene in one pot (A. Vavasori et al., 2023). Such reactions are indicative of the versatile reactivity of nitrophenyl acetamides, including N-(4-(Cyanomethyl)-2-nitrophenyl)acetamide, in synthetic applications.

Physical Properties Analysis

The physical properties, such as solvatochromism and dipole moments, of similar compounds like N-(4-Methyl-2-nitrophenyl)acetamide, have been studied to understand their behavior in different solvents (I. G. Krivoruchka et al., 2004). These studies shed light on how the molecular structure of N-(4-(Cyanomethyl)-2-nitrophenyl)acetamide may influence its physical properties and interactions with solvents, which is crucial for its application in chemical processes.

Chemical Properties Analysis

The chemical properties of nitrophenyl acetamides, including their reactivity, stability, and interactions, can be influenced by their structural features. Research on compounds such as 2,2-Dichloro-N-(3-nitrophenyl)acetamide and its analogs provides insights into the effects of substituents on the acetamide group and the overall molecule's reactivity and stability (B. Gowda et al., 2008). Understanding these chemical properties is essential for the application of N-(4-(Cyanomethyl)-2-nitrophenyl)acetamide in synthesis and material science.

科学研究应用

用于对乙酰氨基酚降解的高级氧化工艺

高级氧化工艺 (AOP) 已被广泛研究用于水性介质中对乙酰氨基酚的降解。这些工艺导致产生各种副产物,包括乙酰胺,并且已经探索了它们在从环境中去除难降解化合物的效率。该研究强调了了解降解途径和副产物生物毒性的重要性,以提高 AOP 系统在处理对乙酰氨基酚等污染物方面的有效性 (Qutob 等,2022)。

饮用水中含氮消毒副产物

对饮用水中含氮消毒副产物 (N-DBP)(例如卤代乙酰胺)的出现和控制进行了批判性审查。这些化合物,包括与乙酰胺结构相关的化合物,表现出高遗传毒性和细胞毒性。该综述讨论了 N-DBP 存在于饮用水源中的影响以及各种水处理工艺去除这些化合物的有效性 (Bond 等,2011)。

乙酰胺衍生物的生物效应

对乙酰胺及其衍生物的毒性进行了全面综述,包括它们的环境和生物效应。这项研究提供了对这些化学品商业重要性和暴露的生物后果的见解,突出了不同乙酰胺衍生物之间生物反应的可变性 (Kennedy,2001)。

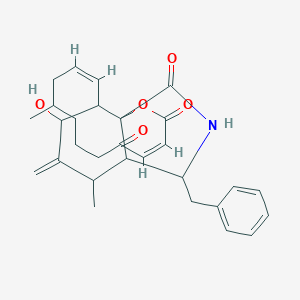

合成化学中的光敏保护基团

综述了光敏保护基团(包括硝基苯衍生物)在合成化学中的应用。这一研究领域有望用于开发新颖的合成方法,并对化学合成的未来产生重大影响。该综述涵盖了这些基团在化学反应期间保护和解保护官能团中的应用 (Amit 等,1974)。

作用机制

Target of Action

N-(4-(Cyanomethyl)-2-nitrophenyl)acetamide, also known as 2-(Acetamido)acetonitrile, is a small molecule It’s worth noting that acetamide derivatives have been found to interact with theAliphatic amidase expression-regulating protein in Pseudomonas aeruginosa .

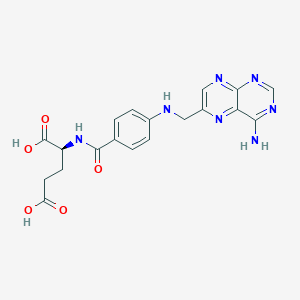

Mode of Action

Acetamide derivatives have been reported to inhibitdihydrofolate reductase (DHFR) , an enzyme involved in the tetrahydrofolate synthesis pathway. This inhibition can lead to antimicrobial and antitumor activities .

Biochemical Pathways

Given the potential inhibition of dhfr, it could impact thetetrahydrofolate synthesis pathway . Tetrahydrofolate is crucial for the synthesis of nucleotides, so inhibiting its production could disrupt DNA synthesis and cell division, particularly in rapidly dividing cells such as cancer cells and bacteria .

Result of Action

Based on the potential inhibition of dhfr, this compound could potentially exhibitantimicrobial and antitumor activities . By inhibiting DHFR, it could disrupt DNA synthesis and cell division, leading to cell death .

属性

IUPAC Name |

N-[4-(cyanomethyl)-2-nitrophenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O3/c1-7(14)12-9-3-2-8(4-5-11)6-10(9)13(15)16/h2-3,6H,4H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHJXYBIIUUFVLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)CC#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40392971 | |

| Record name | N-[4-(Cyanomethyl)-2-nitrophenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40392971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(Cyanomethyl)-2-nitrophenyl)acetamide | |

CAS RN |

123270-23-5 | |

| Record name | N-[4-(Cyanomethyl)-2-nitrophenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40392971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[2.1.1]hexane, 2-bromo-(9CI)](/img/structure/B54702.png)

![1-Ethyl-6-fluoro-4-oxo-7-piperidin-1-YL-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester](/img/structure/B54709.png)

![1-[4-(trans-4-Heptylcyclohexyl)phenyl]-2-[trans-4-(4-isothiocyanatophenyl)cyclohexyl]ethane](/img/structure/B54710.png)